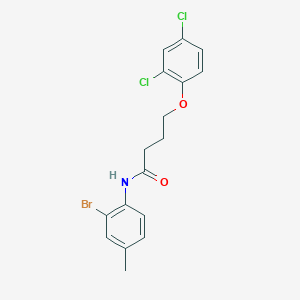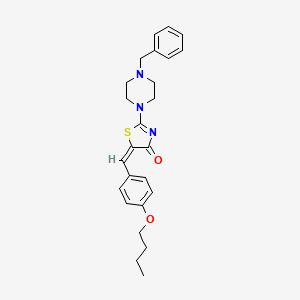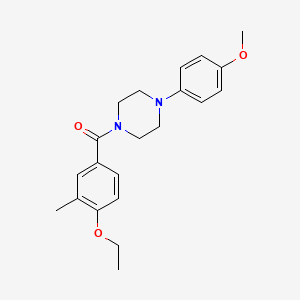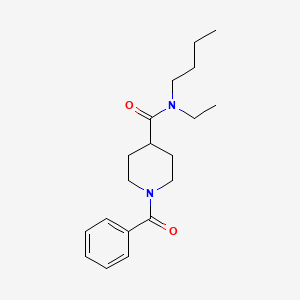
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
説明
Synthesis Analysis
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide and related compounds involves multiple steps, including the conversion of various phenyl/aryl/aralkyl/heterocyclic organic acids into corresponding esters, hydrazides, and subsequently, the target compounds through reactions with specific reagents in the presence of N, N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016). This process highlights the complexity and precision required in the synthesis of such heterocyclic compounds.
Molecular Structure Analysis
Molecular structure analysis of compounds related to N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, reveals insights into their crystalline structures and molecular configurations using techniques like NMR, FT-IR spectroscopies, high resolution mass-spectrometry, and single crystal X-ray diffraction (Ihor Kulai & S. Mallet-Ladeira, 2016). These analyses are crucial for understanding the chemical behavior and potential applications of the compound.
科学的研究の応用
Environmental Fate and Behavior of 2,4-D Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to "N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide" in terms of its phenoxy group, is widely used in agriculture to control weeds. The environmental impact, fate, and biodegradation of 2,4-D have been extensively studied. It's known that 2,4-D can persist in the environment, affecting non-target species and ecosystems. Research suggests that microbial degradation plays a crucial role in mitigating its environmental impact, highlighting the importance of understanding microbial interactions with such compounds for bioremediation efforts (Islam et al., 2017).
Sorption to Soil and Organic Matter
Studies on phenoxy herbicides, including 2,4-D, demonstrate their sorption behaviors in soil and their interaction with organic matter and minerals. This is critical for predicting the mobility and persistence of such compounds in the environment. Understanding these interactions helps in assessing environmental risk and formulating strategies for contamination prevention and remediation (Werner et al., 2012).
Biodegradation and Environmental Impact
Biodegradation by microorganisms is a key mechanism for the removal of phenoxy herbicides from the environment. Studies on the microbial degradation of 2,4-D and its analogs provide insights into potential bioremediation strategies. This area of research is crucial for developing methods to reduce the environmental impact of such chemicals, highlighting the role of specific microbial communities in degrading contaminants and restoring ecosystems (Magnoli et al., 2020).
Analysis of Global Research Trends
A scientometric review analyzing global research trends on 2,4-D herbicide toxicity underscores the growing body of knowledge on the toxicological impacts of such chemicals. This review indicates a significant focus on understanding the environmental and health implications of 2,4-D, pointing toward a concerted effort in the scientific community to address potential risks associated with its use (Zuanazzi et al., 2020).
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-11-4-6-15(13(18)9-11)21-17(22)3-2-8-23-16-7-5-12(19)10-14(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBESCIAYHCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)
![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
